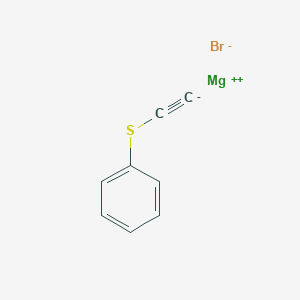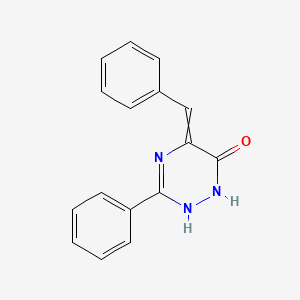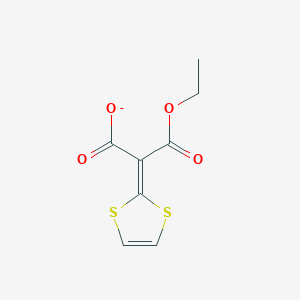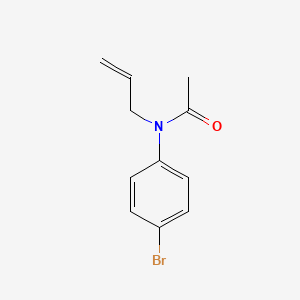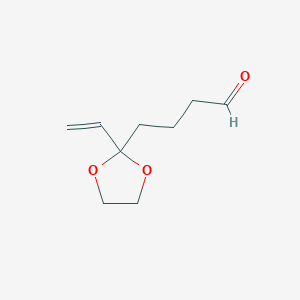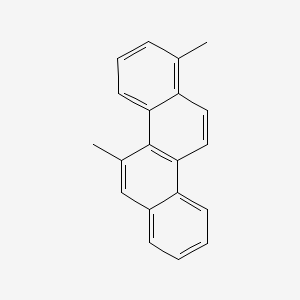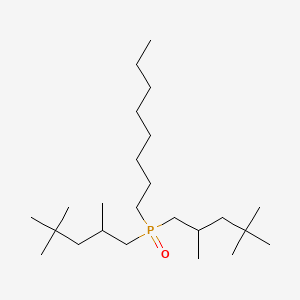![molecular formula C20H21IN2 B14291080 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide CAS No. 113164-18-4](/img/structure/B14291080.png)
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a phenyl group, and an isoquinolinium core, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the phenyl ring.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino group or other substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium chloride
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium bromide
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium sulfate
Uniqueness
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. The presence of the iodide ion can enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
113164-18-4 |
|---|---|
分子式 |
C20H21IN2 |
分子量 |
416.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-(2-methylisoquinolin-2-ium-3-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C20H21N2.HI/c1-21(2)19-11-8-16(9-12-19)10-13-20-14-17-6-4-5-7-18(17)15-22(20)3;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChIキー |
KWTGUMDHFDGZTG-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC2=CC=CC=C2C=C1C=CC3=CC=C(C=C3)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
